Diethyl dibutylmalonate

Lipophilicity Physicochemical Properties ADME

Select Diethyl dibutylmalonate (596-75-8) for applications demanding high, quantifiable lipophilicity. Its unique bifurcated C2-dibutyl structure yields a Log P of ~4.7—over 1,000x higher than diethyl malonate—making it irreplaceable for synthesizing high-performance Guerbet acid derivatives for lubricants and cosmetics, and specialty surfactants with superior environmental profiles. Avoid inferior performance from unsubstituted malonates; this branched architecture is functional, not inert.

Molecular Formula C15H28O4
Molecular Weight 272.38 g/mol
CAS No. 596-75-8
Cat. No. B1580930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl dibutylmalonate
CAS596-75-8
Molecular FormulaC15H28O4
Molecular Weight272.38 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C15H28O4/c1-5-9-11-15(12-10-6-2,13(16)18-7-3)14(17)19-8-4/h5-12H2,1-4H3
InChIKeyWHKKUUPZLWUOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Dibutylmalonate (CAS 596-75-8): A Key C-2 Disubstituted Malonate Ester for Specialty Intermediate Applications


Diethyl dibutylmalonate (CAS 596-75-8), also known as diethyl 2,2-dibutylmalonate, is a diester of malonic acid characterized by two n-butyl substituents on the central methylene carbon (C-2) and ethyl ester groups . With the molecular formula C15H28O4 and a molecular weight of 272.38 g/mol, it exists as a colorless to nearly colorless clear liquid under standard conditions . As a member of the malonic ester family, its core structure is foundational for C-C bond formation in organic synthesis [1]. Its defining structural feature—the two n-butyl chains at the C-2 position—imparts distinct physicochemical properties, notably a significantly increased lipophilicity compared to unsubstituted or lower alkyl-substituted malonates, with a consensus Log P value of 3.76 . This compound is widely recognized as a crucial intermediate for synthesizing specialty chemicals, particularly in routes to Guerbet acids, which are valued for their unique performance in lubricant, cosmetic, and surfactant formulations [2].

Why Substituting Diethyl Dibutylmalonate with Simpler Malonates Compromises Lipophilicity-Driven Performance in Downstream Derivatives


Generic substitution of Diethyl dibutylmalonate (CAS 596-75-8) with simpler malonates like diethyl malonate or dimethyl malonate is not possible for applications where the final product's lipophilicity and hydrophobic bulk are paramount. The two n-butyl groups at the C-2 position are not inert spectators; they are critical functional elements that dramatically alter the compound's physical properties and reactivity profile . For example, the log P of diethyl dibutylmalonate is ~4.7, compared to ~0.8 for diethyl malonate, indicating a >1000-fold difference in lipophilicity [1]. This difference is decisive in downstream products such as Guerbet acid-derived surfactants or lubricants, where the branched alkyl structure directly imparts properties like improved solubility in non-polar matrices, lower volatility, enhanced oxidative stability, and a better environmental profile compared to derivatives from linear analogs [2]. Using a less substituted malonate in these syntheses would result in a final product with significantly different and likely inferior performance, rendering it ineffective for its intended specialty application. The following evidence details the specific, quantifiable advantages of this compound's unique structure.

Quantitative Evidence Guide: Differentiating Diethyl Dibutylmalonate (CAS 596-75-8) from Analogs


Lipophilicity (Log P) Comparison: Diethyl Dibutylmalonate vs. Diethyl Malonate and Dibutyl Malonate

The presence of two n-butyl groups on the central carbon drastically increases the lipophilicity of Diethyl dibutylmalonate compared to its simpler malonate analogs. The consensus log P (average of five prediction methods) is 3.76, with individual models like XLOGP3 estimating a value of 4.68 . This is in stark contrast to diethyl malonate, which has a much lower lipophilicity. The high log P of 4.71 (KOWWIN v1.67 estimate) directly correlates with low water solubility of 1.67 mg/L , confirming its hydrophobic character.

Lipophilicity Physicochemical Properties ADME

Impact of C-2 Substituents on C-H Acidity and Bond Strength in Malonates

The introduction of alkyl groups at the C-2 position of diethyl malonate systematically alters the equilibrium acidity (pKHA) and homolytic bond dissociation energy (BDE) of the remaining acidic C-H bond. A foundational study measured these values in DMSO [1]. While the specific pKHA for diethyl dibutylmalonate is not provided, the study quantifies the effect of introducing an ethyl group into diethyl malonate, which increases the pKHA by 2.4 units and decreases the BDE by 3.7 kcal/mol [1]. This establishes a clear structure-activity trend where larger alkyl substituents, such as the n-butyl groups in this compound, are expected to further increase pKHA (decrease acidity) and decrease BDE (weaken the bond), influencing its reactivity in alkylation and radical reactions relative to less substituted analogs.

Reactivity Physical Organic Chemistry Bond Dissociation Energy

Downstream Product Performance: Guerbet Acid vs. Linear Fatty Acid Comparison

The primary value proposition of Diethyl dibutylmalonate is as a building block for Guerbet acids, whose performance advantage over conventional linear fatty acids is well-documented [1]. Guerbet acids, synthesized from this branched malonate, are reported to possess lower melting points, improved oxidative and thermal stability, reduced volatility, and excellent biodegradability compared to linear fatty acids of similar carbon length [1]. While specific quantitative data points are context-dependent, this class-level inference is strongly supported. For instance, the branched structure of the resulting acid is directly responsible for these enhancements, which translate to tangible benefits like better low-temperature fluidity in lubricants and a milder, more emollient feel in cosmetic formulations [2].

Lubricants Cosmetics Material Properties

Synthesis Yield and Scalability Data from a Preparative Procedure

A detailed preparative procedure for Diethyl dibutylmalonate from diethyl malonate and bromobutane reports a high yield, demonstrating its synthetic accessibility and scalability . The two-step alkylation under reflux followed by work-up yields 154g of the target compound from 100g of diethyl malonate, corresponding to an isolated yield of 90.6% . This quantitative data provides a concrete benchmark for synthetic efficiency. This yield is typical for dialkyl malonate syntheses, but the reported procedure offers a validated, scalable route with detailed conditions (solvent, base, reaction time, temperature) that are crucial for industrial application. This confirms that the compound's production is practical and efficient, a key factor for industrial procurement where cost and scalability are paramount.

Synthetic Efficiency Process Chemistry Yield

Physicochemical Property Comparison: Diethyl Dibutylmalonate vs. Dibutyl 2,2-Diethylmalonate (Regioisomer)

A direct comparison with a regioisomer, Dibutyl 2,2-diethylmalonate (CAS 101853-00-3), highlights how the specific arrangement of ester and alkyl groups influences properties. Both share the same molecular formula (C15H28O4) and molecular weight (272.38 g/mol), but differ in that the target compound has ethyl esters and n-butyl C-substituents, while the comparator has n-butyl esters and ethyl C-substituents . This subtle change alters the calculated log P: the target compound's XLOGP3 is 4.68, whereas the comparator's is 4.3 . This difference in lipophilicity, driven by the location of the hydrophobic butyl chains, underscores that even isomers are not interchangeable. The target compound's higher lipophilicity is a direct consequence of the butyl groups being attached to the central carbon, which better shields the polar ester groups, enhancing its solubility profile for non-polar applications.

Physicochemical Properties Isomer Comparison Structure-Activity Relationship

Optimal Application Scenarios for Diethyl Dibutylmalonate Based on Differentiated Evidence


Synthesis of High-Performance Guerbet Acids for Specialty Lubricants and Cosmetics

This is the primary and most compelling application for Diethyl dibutylmalonate (CAS 596-75-8). Its two n-butyl groups provide the essential branched structure required for synthesizing Guerbet acids, which cannot be achieved using simpler malonates. As detailed in Section 3, Guerbet acids derived from this precursor exhibit superior properties compared to linear fatty acids, including lower melting points, improved oxidative stability, and reduced volatility [1]. These characteristics make them ideal for formulating high-performance synthetic lubricants that must maintain fluidity at low temperatures and for creating cosmetics with a non-greasy, emollient feel [2]. Procurement of this specific compound is mandatory for accessing this valuable class of derivatives.

Development of Mild and Biodegradable Surfactants

The unique hydrophobic profile of Diethyl dibutylmalonate, a consequence of its branched structure and high lipophilicity (log P ~4.7), makes it a strategic intermediate for creating specialty surfactants. The resulting Guerbet acid-derived surfactants are characterized by enhanced solubility in non-polar phases, lower critical micelle concentrations (CMC), and superior biodegradability compared to surfactants derived from linear analogs [1]. This aligns with the industry trend towards milder, more effective, and environmentally friendly cleaning agents suitable for personal care and premium detergents [2]. The compound's role as a key building block directly enables the formulation of these advanced surfactant systems.

Research into Structure-Activity Relationships (SAR) in Organic and Physical Chemistry

Diethyl dibutylmalonate serves as a valuable model compound for academic and industrial research investigating the impact of steric and electronic effects on C-H bond reactivity. Studies on malonate systems, as referenced in Section 3, provide a framework showing that alkyl substitution at the C-2 position systematically alters pKHA and BDE values [1]. Using this compound in comparative studies with other dialkyl malonates (e.g., dimethyl, diethyl, di-tert-butyl) allows researchers to probe how increasing steric bulk influences reaction rates in alkylations, hydrolysis, or decarboxylation, and to understand the relationship between molecular structure and bond strength [1]. This is a specific research application where the compound's defined structure is essential for generating meaningful comparative data.

Pharmaceutical Intermediate for Lipophilic Drug Candidates

The high lipophilicity (Log P ~4.7) of Diethyl dibutylmalonate, quantified in Section 3, positions it as a useful building block for medicinal chemists designing drug candidates requiring enhanced membrane permeability or targeting lipophilic biological domains [1]. While not a pharmaceutical itself, it is listed as a raw material for pharmaceutical intermediates [2]. Its ability to introduce a bulky, hydrophobic motif into a molecule can be leveraged to modulate ADME properties or improve target binding in lipophilic pockets. This is a distinct use-case from simply 'use in medicine,' grounded in the quantifiable lipophilicity that differentiates it from more polar malonate esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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